molecular formula C27H35ClN4O6S2 B2863986 N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1321988-02-6

N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2863986
CAS No.: 1321988-02-6
M. Wt: 611.17
InChI Key: WPXFZYYONBFOHG-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique chemical structure, which includes a dioxolo ring, a benzo-thiazole moiety, and a morpholino-sulfonyl group. It is typically used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride involves multiple steps, including the formation of the dioxolo ring, the benzo-thiazole moiety, and the morpholino-sulfonyl group. Each step requires specific reagents and conditions, such as:

    Formation of the Dioxolo Ring: This step may involve the cyclization of a suitable precursor in the presence of an acid catalyst.

    Synthesis of the Benzo-Thiazole Moiety: This can be achieved through the condensation of an appropriate amine with a thioamide under reflux conditions.

    Introduction of the Morpholino-Sulfonyl Group: This step typically involves the reaction of a sulfonyl chloride with a morpholine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride would depend on its specific biological or chemical target. This could involve binding to a particular enzyme or receptor, inhibiting a specific pathway, or interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
  • **N-(2-(diethylamino)ethyl)-4-(morpholino)sulfonyl)benzamide
  • **N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzoate

Uniqueness

The uniqueness of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O6S2.ClH/c1-5-29(6-2)11-12-31(27-28-22-13-23-24(36-17-35-23)14-25(22)38-27)26(32)20-7-9-21(10-8-20)39(33,34)30-15-18(3)37-19(4)16-30;/h7-10,13-14,18-19H,5-6,11-12,15-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFZYYONBFOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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